Thalidomide-5-O-C10-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-O-C10-NH2 (hydrochloride) is a compound based on Thalidomide, known for its ability to recruit CRBN protein. This compound is used as a cereblon ligand in the formation of PROTAC molecules, which are used in targeted protein degradation .
Preparation Methods
Thalidomide-5-O-C10-NH2 (hydrochloride) is synthesized by modifying Thalidomide to include a linker that can connect to a target protein ligand. Industrial production methods typically involve solid-phase synthesis and purification processes to achieve high purity levels .
Chemical Reactions Analysis
Thalidomide-5-O-C10-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amine group, potentially forming oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The linker can be substituted with different functional groups to form various PROTAC molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Major products formed from these reactions include different PROTAC molecules with varying linker lengths and functional groups .
Scientific Research Applications
Thalidomide-5-O-C10-NH2 (hydrochloride) has several scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Helps in studying protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in drug discovery and development processes.
Mechanism of Action
The compound exerts its effects by recruiting CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Comparison with Similar Compounds
Thalidomide-5-O-C10-NH2 (hydrochloride) is unique due to its specific linker length and functional groups, which allow for precise targeting of proteins. Similar compounds include:
Thalidomide-5-O-C12-NH2 (hydrochloride): Similar structure but with a 12-carbon chain.
Thalidomide-NH-C5-NH2 (hydrochloride): Different linker and functional groups.
These compounds share the ability to recruit CRBN protein but differ in their linker lengths and functional groups, affecting their specificity and efficacy in targeting proteins .
Properties
Molecular Formula |
C23H32ClN3O5 |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
5-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H31N3O5.ClH/c24-13-7-5-3-1-2-4-6-8-14-31-16-9-10-17-18(15-16)23(30)26(22(17)29)19-11-12-20(27)25-21(19)28;/h9-10,15,19H,1-8,11-14,24H2,(H,25,27,28);1H |
InChI Key |
CLCNTSDSFGDPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.